Product packaging for Benzyl allyl(prop-2-yn-1-yl)carbamate(Cat. No.:)

Benzyl allyl(prop-2-yn-1-yl)carbamate

Cat. No.: B13499865
M. Wt: 229.27 g/mol
InChI Key: XTDUHXZPKVOLDW-UHFFFAOYSA-N
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Description

Benzyl allyl(prop-2-yn-1-yl)carbamate (CAS 144734-57-6) is a high-purity chemical compound supplied for research and development purposes only. It is strictly not for diagnostic, therapeutic, or personal use. This molecule belongs to the aromatic carbamate class, which has demonstrated significant research value in medicinal chemistry, particularly in the investigation of neuroprotective agents . Studies on related aromatic carbamate scaffolds, such as those derived from flupirtine, have shown promise in models of neurodegenerative diseases. These compounds can function through multimodal mechanisms, including increasing the cellular Bcl-2/Bax ratio to an anti-apoptotic state and activating autophagy via the induction of beclin 1, thereby protecting neurons from programmed cell death . With the molecular formula C14H15NO2 and a molecular weight of 229.27 g/mol, this compound serves as a versatile building block in organic synthesis . Its structure features both allyl and propargyl functional groups, offering multiple reactive sites for further chemical modification through reactions such as nucleophilic substitution, metal-catalyzed coupling, and cycloaddition. This makes it a valuable intermediate for constructing more complex molecules, screening novel bioactive compounds, and exploring structure-activity relationships (SAR) in drug discovery campaigns . For laboratory use only.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H15NO2 B13499865 Benzyl allyl(prop-2-yn-1-yl)carbamate

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C14H15NO2

Molecular Weight

229.27 g/mol

IUPAC Name

benzyl N-prop-2-enyl-N-prop-2-ynylcarbamate

InChI

InChI=1S/C14H15NO2/c1-3-10-15(11-4-2)14(16)17-12-13-8-6-5-7-9-13/h1,4-9H,2,10-12H2

InChI Key

XTDUHXZPKVOLDW-UHFFFAOYSA-N

Canonical SMILES

C=CCN(CC#C)C(=O)OCC1=CC=CC=C1

Origin of Product

United States

Strategic Synthetic Methodologies for Benzyl Allyl Prop 2 Yn 1 Yl Carbamate and Analogues

Direct Aminocarboxylation Approaches Utilizing Carbon Dioxide as a C1 Synthon

The utilization of carbon dioxide (CO2) as an abundant, non-toxic, and renewable C1 synthon is a cornerstone of green chemistry. nih.gov Its application in carbamate (B1207046) synthesis provides an attractive alternative to traditional methods that often rely on hazardous reagents like phosgene (B1210022). google.comresearchgate.net These approaches typically involve the reaction of an amine, carbon dioxide, and an electrophile (such as an alkyl halide) to form the carbamate ester. nih.gov

One-pot methodologies have been developed for the direct incorporation of CO2 into carbamate-containing compounds. nih.gov For instance, a three-component coupling of a primary amine, CO2, and an alkyl halide in the presence of a suitable base like cesium carbonate can generate N-alkyl carbamates efficiently. acs.org The reaction proceeds by the initial formation of a carbamate anion from the amine and CO2, which is then trapped by the electrophile. nih.gov The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity. rsc.org

Transition metal catalysis offers powerful tools for constructing complex molecules. In the context of carbamate synthesis, transition metals can facilitate the decarboxylative transformation of cyclic carbamates to generate diverse N-heterocycles. nih.govnih.gov These cyclic carbamates, which serve as key reactive intermediates, can be synthesized from precursors like unsaturated amines or amino alcohols via carboxylative cyclization with CO2.

For example, the palladium-catalyzed decarboxylation of vinyl cyclic carbamates proceeds through a zwitterionic π-allyl-palladium intermediate, which can then undergo cyclization with various acceptors. nih.govresearchgate.net Similarly, copper catalysts are effective for the decarboxylation of ethynyl (B1212043) cyclic carbamates. researchgate.net The significance of these decarboxylative reactions highlights the synthetic utility of the cyclic carbamates themselves, which are formed by incorporating CO2. This strategy provides an indirect yet powerful route to functionalized acyclic carbamates through subsequent ring-opening reactions.

The high toxicity of phosgene and the moisture sensitivity of isocyanates have driven the development of safer, alternative synthetic routes to carbamates. google.comnih.gov Utilizing CO2 as a C1 building block is a primary strategy in this endeavor. nih.govnih.gov Another approach involves the use of dimethyl carbonate as a less hazardous phosgene surrogate. nih.gov

The synthesis of non-isocyanate polyurethanes (NIPUs) often relies on the formation of cyclic carbonate intermediates from CO2 and epoxides, which then react with amines to form polyhydroxyurethanes. nih.gov This avoids the use of isocyanates entirely. Other phosgene-free methods include transurethanization reactions or the use of urea (B33335) as a carbonyl source, which can be considered an active form of carbon dioxide. researchgate.netrsc.org These methods align with the principles of green chemistry by replacing hazardous reagents with more benign alternatives without compromising synthetic efficiency. nih.govresearchgate.net

Functional Group Interconversion Strategies

Instead of building the carbamate core from scratch, many synthetic strategies rely on the modification of existing molecules. These functional group interconversion (FGI) approaches are valuable for introducing specific N-substituents and for creating libraries of analogues from a common intermediate.

The tert-butoxycarbonyl (Boc) group is one ofthe most common protecting groups for amines, making Boc-protected amines readily available starting materials. rsc.org Recent methodologies have focused on the direct transformation of the robust Boc-carbamate into other N-substituted carbamates. researchgate.netrsc.org This strategy typically involves the in-situ generation of an isocyanate intermediate from the Boc-protected amine, which is then trapped by a nucleophile, such as an alcohol. rsc.orgrsc.org

Several catalytic systems have been developed for this transformation. For example, cobalt and zinc catalysts can achieve the direct conversion of Boc-protected amines with alcohols to the desired carbamates. rsc.orgrsc.org An alternative metal-free approach utilizes a strong base like lithium tert-butoxide (t-BuOLi) to promote the formation of the isocyanate intermediate. researchgate.netrsc.org This method is notable for its sustainability, as it obviates the need for toxic reagents or metal catalysts. rsc.orgresearchgate.net To form a benzyl (B1604629) carbamate framework, benzyl alcohol would be used as the nucleophile to trap the generated isocyanate.

To synthesize the target molecule, Benzyl allyl(prop-2-yn-1-yl)carbamate, from a simpler precursor like benzyl carbamate, sequential N-alkylation is required. This involves the introduction of both an allyl and a propargyl group onto the carbamate nitrogen. Such reactions are typically carried out by treating the N-H containing carbamate precursor with a suitable base to generate a nucleophilic nitrogen, followed by reaction with an electrophile like allyl bromide or propargyl bromide.

The synthesis of N-allyl-N-benzyl-4-methylbenzenesulfonamide demonstrates a similar transformation on a sulfonamide core, where a benzylated sulfonamide is successfully allylated. nsf.gov This principle is directly applicable to carbamate precursors. The synthesis of sulfoximine (B86345) propargyl carbamates has also been reported, showcasing methods for the preparation and reaction of propargyl carbamate synthons. nih.gov The order of addition of the allyl and propargyl groups can be varied, and the reaction conditions must be carefully controlled to prevent side reactions and ensure high yields of the desired trisubstituted product.

Chemo- and Regioselective Synthesis of N-Benzyl-N-allyl-N-propargyl Carbamate Frameworks

The synthesis of a trisubstituted carbamate with three different groups on the nitrogen, such as the N-benzyl-N-allyl-N-propargyl framework, presents significant challenges in chemo- and regioselectivity. The primary challenge is controlling the sequential alkylation of a precursor like benzyl carbamate. The nitrogen anion of the carbamate must react selectively with the alkylating agents (e.g., allyl bromide and propargyl bromide) without competing O-alkylation at the carbonyl oxygen.

Furthermore, achieving selective mono-allylation and mono-propargylation without side reactions leading to quaternary ammonium (B1175870) salts requires careful control of stoichiometry and reaction conditions. The relative reactivity of the electrophiles can be exploited to control the sequence of addition. In syntheses involving more complex substrates with multiple reactive sites, achieving regioselectivity is paramount. For instance, the use of specific catalysts, such as Taylor's borinic ester catalyst, has been shown to effectively direct the regioselective installation of carbamate functionality onto polyol scaffolds, demonstrating that catalytic methods can overcome inherent reactivity preferences and achieve high levels of control. nih.gov Such principles of catalyst-controlled regioselectivity could be applied to complex carbamate syntheses to ensure the desired substitution pattern.

Orthogonal Protecting Group Strategies in the Synthesis of Multifunctionalized Intermediates

In the synthesis of complex molecules containing various functional groups, such as the allyl and propargyl moieties in this compound, an orthogonal protecting group strategy is crucial. bham.ac.uk This approach allows for the selective removal of one protecting group in the presence of others, enabling stepwise and controlled functionalization of the molecule. thieme-connect.de The choice of protecting groups is dictated by their stability under different reaction conditions. bham.ac.uk For a molecule containing a benzyl carbamate, an allyl group, and a propargyl group, a hypothetical synthetic intermediate could employ a set of protecting groups that are cleaved under distinct conditions (e.g., acid-labile, base-labile, and hydrogenation-sensitive groups).

A common strategy in peptide synthesis and other complex organic syntheses involves the use of carbamate-based protecting groups like tert-butyloxycarbonyl (Boc), fluorenylmethyloxycarbonyl (Fmoc), and allyloxycarbonyl (Alloc), in addition to the benzyl carbamate (Cbz or Z) group. nih.gov These groups are considered orthogonal as they can be removed selectively:

Boc (tert-butyloxycarbonyl): Cleaved under acidic conditions (e.g., trifluoroacetic acid).

Fmoc (9-fluorenylmethyloxycarbonyl): Removed by treatment with a mild base, such as piperidine.

Alloc (allyloxycarbonyl): Cleaved under neutral conditions using a palladium(0) catalyst and a scavenger. thieme-connect.denih.gov

Cbz (carbobenzyloxy): Typically removed by catalytic hydrogenation.

For instance, in the synthesis of a multifunctionalized intermediate analogous to this compound, one could envision a precursor where a primary amine is protected with an Alloc group, while another functional group in the molecule is protected with a Boc group. The selective removal of the Alloc group with a palladium catalyst would allow for the introduction of the propargyl group, while the Boc group remains intact. nih.gov Subsequently, the Boc group could be removed under acidic conditions to allow for further modification at that position. The benzyl group of the carbamate would be stable under these conditions and could be removed at a later stage if required.

The utility of such an orthogonal approach has been demonstrated in the solid-phase synthesis of peptide macrocycles, where Alloc and allyl ester protecting groups were selectively removed on-resin using a palladium catalyst to enable macrocyclization, without affecting other protecting groups on the peptide chain. nih.gov This highlights the precision and control that orthogonal protecting group strategies offer in the synthesis of complex, multifunctional molecules.

Table 1: Examples of Orthogonal Protecting Groups in Organic Synthesis

Protecting GroupAbbreviationCleavage ConditionsOrthogonal To
tert-ButyloxycarbonylBocAcidic (e.g., TFA)Fmoc, Alloc, Cbz
9-FluorenylmethyloxycarbonylFmocBasic (e.g., Piperidine)Boc, Alloc, Cbz
AllyloxycarbonylAllocPd(0) catalystBoc, Fmoc, Cbz
CarbobenzyloxyCbzCatalytic HydrogenationBoc, Fmoc, Alloc

Stereoselective Synthesis of Chiral Carbamate Derivatives

The introduction of chirality into carbamate derivatives can be achieved through various stereoselective synthetic methods, including the use of chiral auxiliaries, chiral catalysts, and stereoselective rearrangements. wikipedia.orgsigmaaldrich.com These methods allow for the control of the three-dimensional arrangement of atoms, leading to the formation of specific stereoisomers.

Chiral Auxiliaries: A widely employed strategy involves the temporary incorporation of a chiral auxiliary into the molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org For the synthesis of a chiral analogue of this compound, a chiral auxiliary could be attached to a precursor molecule to control the stereoselective introduction of the allyl or propargyl group. Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in a variety of asymmetric transformations. rsc.org For example, an N-acylated Evans auxiliary can undergo diastereoselective alkylation, and subsequent removal of the auxiliary would yield a chiral carboxylic acid derivative, which could then be converted into a chiral carbamate.

Asymmetric Catalysis: The use of chiral catalysts is a powerful tool for the enantioselective synthesis of chiral molecules. For functionalities present in the target molecule, several catalytic asymmetric reactions are relevant. For instance, the enantioselective hydroformylation of allyl carbamates using rhodium complexes with chiral diazaphospholane ligands can produce chiral aldehydes with high enantioselectivity (up to 99% ee). nih.gov Similarly, chiral phosphoric acids have been used to catalyze the asymmetric propargylation of aldehydes, yielding chiral homopropargylic alcohols. nih.gov These chiral intermediates can then be further elaborated to form the desired chiral carbamate derivatives. Another example is the use of a chiral pyrrolidine-carbamate organocatalyst for the asymmetric Michael addition of ketones to nitroolefins, affording Michael adducts with excellent stereoselectivity. doi.org

Stereoselective Rearrangements: Intramolecular rearrangements can also be rendered stereoselective to produce chiral products. A notable example is the asymmetric 1,2-carbamoyl rearrangement of lithiated 2-alkenyl carbamates containing a chiral oxazolidine (B1195125) ring. nih.gov This rearrangement proceeds with high diastereoselectivity to furnish α-hydroxy amides, demonstrating how a covalently attached chiral auxiliary can direct the stereochemical outcome of the reaction. nih.gov

These methodologies provide a versatile toolbox for the synthetic chemist to control stereochemistry in the synthesis of chiral carbamate derivatives. The choice of method depends on the specific target molecule, the desired stereoisomer, and the available starting materials.

Table 2: Research Findings in Stereoselective Carbamate Synthesis

MethodKey FeatureSubstrate/CatalystStereoselectivity
Asymmetric 1,2-Carbamoyl RearrangementUse of a chiral oxazolidine auxiliaryLithiated 2-alkenyl carbamatesHigh diastereoselectivity
Enantioselective HydroformylationChiral diazaphospholane ligandsAllyl carbamates with Rh catalystUp to 99% ee
Asymmetric PropargylationChiral phosphoric acid catalystAldehydes and allenylboronatesHigh enantioselectivity
Asymmetric Michael AdditionChiral pyrrolidine-carbamate organocatalystKetones and nitroolefinsee up to >99%, dr up to >99:1

Advanced Reactivity and Transformation Chemistry of Benzyl Allyl Prop 2 Yn 1 Yl Carbamate

Cyclization Reactions Mediated by Transition Metals

The proximate allylic and propargylic moieties in benzyl (B1604629) allyl(prop-2-yn-1-yl)carbamate make it an ideal substrate for transition metal-catalyzed intramolecular cyclization reactions. These transformations provide efficient pathways to various heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Intramolecular Cyclizations Involving Propargylic and Allylic Moieties

The intramolecular cyclization of enynes, such as benzyl allyl(prop-2-yn-1-yl)carbamate, can be effectively promoted by various transition metal catalysts, most notably those based on palladium. researchgate.net These reactions, often proceeding through an Alder-ene type mechanism, lead to the formation of new ring systems. researchgate.net The general course of this reaction involves the coordination of the metal to the alkyne and alkene functionalities, followed by a series of steps including hydropalladation or carbopalladation, migratory insertion, and bond formation to yield a cyclized product. The specific outcome of the reaction can be influenced by the choice of catalyst, ligands, and reaction conditions.

For this compound, a palladium(0) catalyst can initiate an intramolecular cyclization to afford five- or six-membered nitrogen-containing rings. The reaction is believed to proceed via the formation of a σ-alkylpalladium intermediate. researchgate.net

Formation of Nitrogen-Containing Heterocycles (e.g., Oxazolidinones, Oxazinones)

The carbamate (B1207046) functionality within this compound serves as a versatile precursor for the synthesis of important nitrogen-containing heterocycles such as oxazolidinones and oxazinones. organic-chemistry.orgresearchgate.net Gold and other transition metal catalysts have been shown to be particularly effective in mediating these transformations. organic-chemistry.org

For instance, gold(I) catalysts can activate the alkyne moiety of N-Boc-protected alkynylamines, facilitating an intramolecular cyclization to form alkylidene 2-oxazolidinones or 2-oxazinones under mild conditions. organic-chemistry.org This type of reaction is highly regioselective and tolerates a variety of substituents. In the case of this compound, a similar gold-catalyzed cyclization could be envisioned to produce the corresponding oxazolidinone derivative.

The formation of these heterocycles can also be achieved through other catalytic systems. For example, the reaction of propargylic amines with carbon dioxide in the presence of a silver catalyst can yield oxazolidinone derivatives in excellent yields.

Catalyst SystemSubstrate TypeProductReference
Au(I) complexN-Boc-protected alkynylaminesAlkylidene 2-oxazolidinones/2-oxazinones organic-chemistry.org
SilverPropargylic amines and CO2Oxazolidinones
IodineN-allylated N-aryl carbamates5-(iodomethyl)oxazolidin-2-ones organic-chemistry.org

Rearrangement Reactions and Their Synthetic Utility

Beyond cyclization reactions, the structural features of this compound also allow for synthetically useful rearrangement reactions. These transformations can lead to a significant increase in molecular complexity from a simple starting material.

Propargyl-Allenyl Rearrangements within the Carbamate Scaffold

The propargyl group within this compound can undergo isomerization to an allenyl group under basic conditions. beilstein-journals.orgnih.govnih.gov This base-catalyzed propargyl-allenyl rearrangement is a well-documented phenomenon for N-propargylamides and carbamates. beilstein-journals.orgnih.govnih.gov The reaction typically proceeds to give the thermodynamically more stable allenamide or allencarbamate. beilstein-journals.orgnih.govnih.gov

The equilibrium between the propargyl, allenyl, and the corresponding N-alkynyl (ynamide) forms is sensitive to subtle structural changes in the molecule. beilstein-journals.orgnih.gov Computational studies have shown that for many N-propargylamides and carbamates, the allenic isomer is energetically favored over the ynamide, explaining why the isomerization often stops at the allene (B1206475) stage. beilstein-journals.orgnih.gov This rearrangement provides a valuable method for the synthesis of allenyl carbamates, which are themselves versatile intermediates in organic synthesis.

Substrate TypeReaction ConditionProductKey FindingReference
N-propargylamides/carbamatesBase-catalyzedAllenamides/AllencarbamatesIsomerization often stops at the more stable allenyl form. beilstein-journals.orgnih.govnih.gov
N-propargyllactamsBase-catalyzedAllenamideThe allenamide is significantly more stable than the propargyl or ynamide isomers. beilstein-journals.org

Intramolecular Aryl Migrations and SNAr-type Reactions

In principle, the benzyl group of this compound could participate in intramolecular aryl migration reactions. While not extensively reported for this specific substrate, related transformations have been observed in other carbamate systems. For instance, lithiated O-benzyl carbamates bearing an N-aryl substituent can undergo a clean N-to-C aryl transfer.

Furthermore, intramolecular nucleophilic aromatic substitution (SNAr) reactions are a possibility, particularly if the benzyl group is substituted with electron-withdrawing groups to activate the aromatic ring towards nucleophilic attack. masterorganicchemistry.comyoutube.com In such a scenario, the nitrogen atom of the carbamate or a carbanion generated alpha to the nitrogen could act as the intramolecular nucleophile. acs.org

Conformationally accelerated intramolecular SNAr reactions have been reported for N-aryl ureas and carbamates, where a preferred conformation brings the nucleophilic center and the aromatic ring into close proximity, thereby lowering the activation energy for the substitution. acs.org This type of reaction can even proceed on electron-rich arenes, which are typically unreactive in SNAr reactions. acs.org While a direct SNAr-type cyclization of this compound would require specific activation, it represents a potential, albeit challenging, transformation pathway.

Cross-Coupling and Functionalization Reactions

The presence of multiple reactive sites, including sp2 and sp3 C-H bonds, as well as allylic and propargylic moieties, makes this compound a versatile substrate for a variety of cross-coupling and functionalization reactions.

The carbamate group can act as a directing group in transition metal-catalyzed C-H bond activation, facilitating the functionalization of otherwise inert C-H bonds. While specific studies on this compound are not prevalent, the principles of carbamate-directed C-H activation are well-established for related systems. Both rhodium and palladium catalysts have been extensively used for such transformations.

Rhodium(III)-catalyzed C-H activation of carbamates has been shown to be effective for the ortho-alkenylation of phenol (B47542) carbamates. This suggests the potential for intramolecular C-H activation of the benzyl group in this compound, leading to cyclized products. The catalytic cycle would likely involve the coordination of the carbamate oxygen to the rhodium center, followed by ortho-metalation of the benzyl ring. Subsequent insertion of the allyl or propargyl group could lead to the formation of novel heterocyclic scaffolds.

Palladium-catalyzed C-H functionalization is another powerful tool for the selective modification of organic molecules. The carbamate group can direct the arylation, alkenylation, or acyloxylation of C(sp2)–H and C(sp3)–H bonds. For instance, palladium-catalyzed allylic C-H functionalization has been developed for the asymmetric synthesis of various compounds. In the context of this compound, this could involve the activation of the allylic C-H bonds, followed by coupling with a suitable partner.

Interactive Data Table: Potential Carbamate-Directed C-H Functionalization Reactions

Catalyst SystemCoupling PartnerPotential Product
[RhCp*Cl2]2 / AgSbF6(Intramolecular)Benzo-fused nitrogen heterocycle
Pd(OAc)2 / LigandAryl HalideOrtho-arylated benzyl derivative
Pd(OAc)2 / LigandAlkeneOrtho-alkenylated benzyl derivative
Pd(OAc)2 / Oxidant(Intramolecular)Cyclized product via allylic C-H activation

The allylic and propargylic moieties of this compound are prime candidates for a range of palladium-catalyzed cross-coupling reactions, including the Heck and Sonogashira reactions.

The Heck reaction , which involves the coupling of an unsaturated halide with an alkene, could be envisioned in an intramolecular fashion with a suitably functionalized this compound derivative. For example, if the benzyl group were replaced with an aryl halide, an intramolecular Heck reaction could lead to the formation of a nitrogen-containing heterocyclic ring system. The reaction is typically catalyzed by a palladium(0) species and proceeds via an oxidative addition, migratory insertion, and β-hydride elimination sequence.

The Sonogashira coupling , a reaction between a terminal alkyne and an aryl or vinyl halide, is directly applicable to the propargyl group of this compound. This reaction, co-catalyzed by palladium and copper, would allow for the introduction of various aryl or vinyl substituents at the terminus of the alkyne, providing a powerful method for derivatization.

Interactive Data Table: Potential Cross-Coupling Reactions

Reaction TypeCoupling PartnerCatalyst SystemPotential Product
Intramolecular HeckAryl Halide (on N-substituent)Pd(0) catalyst, BaseFused nitrogen heterocycle
Sonogashira CouplingAryl or Vinyl HalidePd catalyst, Cu catalyst, Base4-Aryl/Vinyl-substituted derivative
Suzuki CouplingArylboronic acid (on a modified substrate)Pd catalyst, BaseArylated derivative

Decarboxylative Transformations of Carbamate Linkages

Decarboxylative reactions offer a powerful strategy for the formation of new carbon-carbon and carbon-heteroatom bonds, with the release of carbon dioxide as the only byproduct. The carbamate linkage in this compound can be strategically cleaved through decarboxylation to generate reactive intermediates for further transformations.

Transition metals such as palladium and rhodium are known to catalyze the decarboxylation of carbamates. For this compound, a palladium(0)-catalyzed decarboxylative allylation could occur. This would involve the oxidative addition of the palladium(0) catalyst to the carbamate, followed by decarboxylation to generate a π-allyl palladium intermediate. This intermediate could then be trapped by a nucleophile.

Rhodium catalysts can also effect decarboxylative transformations. For instance, rhodium-catalyzed tandem asymmetric allylic decarboxylative addition and cyclization of vinylethylene carbonates with N-nosylimines has been reported, leading to highly functionalized oxazolidine (B1195125) frameworks. nih.govbeilstein-journals.org A similar pathway could be envisioned for this compound, where the carbamate acts as a leaving group upon decarboxylation, followed by an intramolecular cyclization.

A particularly attractive application of decarboxylative transformations of substrates like this compound is the synthesis of nitrogen-containing heterocycles. Decarboxylative cyclization reactions provide a convergent and atom-economical approach to a wide variety of heterocyclic structures, such as pyrroles and pyridines.

For example, a transition metal-catalyzed decarboxylative cyclization could proceed through the formation of a metal-allyl or metal-propargyl intermediate, which then undergoes an intramolecular cyclization onto the other unsaturated moiety. The choice of catalyst and reaction conditions can influence the regioselectivity of the cyclization, leading to different heterocyclic ring systems. While specific examples with this compound are not documented, the general strategy has been successfully applied to similar enyne systems.

Interactive Data Table: Potential Decarboxylative Cyclizations for Heterocycle Synthesis

CatalystPotential Heterocyclic Product
Palladium(0)Pyrrolidine or Piperidine derivatives
Rhodium(I)Fused bicyclic nitrogen heterocycles
Ruthenium(II)Pyrrole derivatives

Click Chemistry Applications and Derivatization via the Alkyne Moiety

The terminal alkyne of the propargyl group in this compound is a versatile handle for derivatization using "click chemistry," most notably the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). This reaction is highly efficient, regioselective, and tolerant of a wide range of functional groups, making it an ideal tool for the synthesis of complex molecules and for applications in drug discovery and materials science.

The CuAAC reaction of this compound with an organic azide (B81097) would lead to the formation of a stable 1,4-disubstituted 1,2,3-triazole. The triazole ring is not merely a linker but can also participate in hydrogen bonding and dipole-dipole interactions, potentially influencing the biological activity of the resulting molecule. This methodology allows for the facile introduction of a wide variety of substituents, depending on the nature of the azide used. This opens up possibilities for creating libraries of compounds for biological screening.

The resulting triazole-functionalized carbamates can be further elaborated. For instance, the allyl group could be subjected to further transformations, or the benzyl carbamate could be deprotected to reveal a primary amine, which could then be further functionalized. This modular approach allows for the rapid generation of molecular diversity from a single precursor.

Interactive Data Table: Representative Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) Reactions

Azide ComponentCatalyst SystemProduct
Benzyl AzideCuSO4·5H2O, Sodium Ascorbate1-(Benzyl)-4-(((benzyl(allyl)carbamoyl)oxy)methyl)-1H-1,2,3-triazole
Azido-functionalized sugarCuI, BaseGlycoconjugate derivative
Azido-functionalized peptide[Cu(CH3CN)4]PF6Peptidomimetic
Small molecule azideCu(I) sourceBioactive hybrid molecule

Radical-Mediated Transformations Involving Propargyl and Allyl Species

The unique structural arrangement of this compound, which incorporates both an allyl and a propargyl group, designates it as a 1,6-enyne system. This classification makes it a prime candidate for a variety of radical-mediated transformations, particularly intramolecular cyclizations. Such reactions are of significant interest in synthetic chemistry as they allow for the rapid construction of complex carbocyclic and heterocyclic scaffolds from acyclic precursors. The reactivity is primarily dictated by the generation of a radical species that can interact with the unsaturated allyl and propargyl moieties.

The general mechanism for the radical cyclization of 1,6-enynes like this compound commences with the addition of a radical (R•) to one of the unsaturated bonds. Typically, the radical addition occurs preferentially at the less substituted carbon of the alkyne, leading to the formation of a vinyl radical. This intermediate can then undergo an intramolecular cyclization by attacking the double bond of the allyl group. The regioselectivity of this cyclization is governed by Baldwin's rules, with a 5-exo-trig cyclization being the favored pathway to form a five-membered ring containing an exocyclic double bond. This pathway is generally preferred over the alternative 6-endo-trig cyclization.

Various radical initiators can be employed to trigger these transformations. A common method involves the use of tin-based radicals, such as the tributyltin radical (Bu₃Sn•) generated from tributyltin hydride (Bu₃SnH) and an initiator like azobisisobutyronitrile (AIBN). scispace.com In a hypothetical reaction, the tributyltin radical would add to the propargyl group of this compound to form a vinyl radical. Subsequent 5-exo cyclization would yield a five-membered ring, specifically a γ-lactam derivative after the radical chain is propagated. scispace.com

Alternatively, thiyl radicals (RS•), generated from thiols (RSH) or disulfides (RSSR), are also effective initiators for the cyclization of enyne systems. nih.gov The addition of a thiyl radical to the alkyne would similarly lead to a vinyl radical intermediate, which then cyclizes. This methodology is often considered a less toxic alternative to organotin-based methods. nih.gov The resulting cyclized product would incorporate the sulfur-containing group, which can be either retained or removed in subsequent synthetic steps.

The outcomes of these radical cyclizations are influenced by reaction conditions such as the nature of the radical initiator, solvent, and temperature. These factors can affect the stereoselectivity of the newly formed stereocenters in the cyclized product.

While specific studies on the radical-mediated transformations of this compound are not extensively documented, the well-established reactivity of analogous N-allyl propiolamides and other 1,6-enynes provides a strong predictive framework for its behavior in the presence of radical species. scispace.com The table below summarizes representative conditions and outcomes for radical cyclizations of similar 1,6-enyne systems, illustrating the potential synthetic utility of this compound in radical-mediated transformations.

Substrate TypeRadical Initiator SystemKey Reaction IntermediateMajor Product TypeTypical YieldReference
N-allyl propiolamideBu₃SnH, AIBNα-aminocarbonyl-β-stannylvinyl radicalα-stannylmethylene γ-lactamModerate to Good scispace.com
N-allyl-N-benzylcinnamamidePhSSPh, PhSH, hvCarbon-centered radical post-thiyl addition3,4-disubstituted pyrrolidinoneNot specified nih.gov
Amide-type 1,6-enyneBu₃SnHVinyl radicalBicyclic 2,3-dihydrostannole lactamGood researchgate.net

Mechanistic Elucidation and Kinetic Investigations

Reaction Pathway Analysis Through Trapping Experiments and Intermediate Isolation

The elucidation of a reaction mechanism is fundamental to understanding and optimizing chemical transformations. For a multifunctional compound like Benzyl (B1604629) allyl(prop-2-yn-1-yl)carbamate, which contains both an allyl and a propargyl group, several reaction pathways can be envisioned, particularly in the presence of transition metal catalysts. Trapping experiments and the isolation of reaction intermediates are powerful tools to probe these pathways.

In a hypothetical scenario, the coordination of a metal catalyst to either the alkene or alkyne functionality would be the initial step. Trapping experiments could differentiate between these pathways. For instance, if a reaction is suspected to proceed via a π-allyl intermediate, the addition of a suitable trapping agent, such as a highly reactive diene for a Diels-Alder type reaction, could intercept this intermediate. The identification of the resulting adduct would provide strong evidence for the proposed pathway.

Similarly, if the reaction is believed to involve a metallacyclic intermediate, attempts would be made to isolate and characterize this species. Techniques such as low-temperature NMR spectroscopy could be employed to observe transient intermediates that are unstable at room temperature. The isolation of a stable intermediate, followed by its stoichiometric reaction to yield the final product, provides definitive proof of its role in the catalytic cycle.

Identification and Characterization of Catalytic Intermediates in Metal-Mediated Transformations

The identification and characterization of catalytic intermediates are crucial for understanding the step-by-step process of a metal-mediated reaction. For Benzyl allyl(prop-2-yn-1-yl)carbamate, potential intermediates in a catalytic cycle could include π-complexes, oxidative addition products, and metallacycles.

Spectroscopic techniques are invaluable in this endeavor. Nuclear Magnetic Resonance (NMR) spectroscopy can provide detailed information about the structure and bonding of diamagnetic intermediates. For paramagnetic species, Electron Paramagnetic Resonance (EPR) spectroscopy is the tool of choice. X-ray crystallography offers the most unambiguous structural information, provided that the intermediate can be crystallized.

For instance, in a palladium-catalyzed cycloisomerization reaction, one might expect the formation of a Pd(0)-alkyne or Pd(0)-alkene complex, followed by oxidative addition to form a Pd(II) species. Subsequent migratory insertion and reductive elimination steps would then lead to the product and regenerate the Pd(0) catalyst. Each of these proposed intermediates could be targeted for characterization.

Kinetic Studies of Carbamate (B1207046) Formation and Transformation Reactions

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. For the formation of this compound, one could study the rate of reaction between a suitable precursor, such as benzyl chloroformate, and allyl(prop-2-yn-1-yl)amine. The reaction order with respect to each reactant and any catalyst used would be determined to establish the rate law.

For the transformation of this compound, kinetic analysis of a catalytic reaction can help to identify the rate-determining step. By systematically varying the concentrations of the substrate, catalyst, and any other reagents, and monitoring the reaction progress over time, a detailed kinetic profile can be constructed. This information is critical for optimizing reaction conditions to achieve higher yields and faster reaction times.

A hypothetical kinetic study on a metal-catalyzed intramolecular ene-yne reaction of this compound might reveal a first-order dependence on both the substrate and the catalyst concentration, suggesting that the initial coordination of the metal to the substrate is a key step in the rate-determining part of the catalytic cycle.

Solvent Effects and Stereochemical Outcomes in Catalytic Cycles

The choice of solvent can have a profound impact on the rate, selectivity, and even the mechanism of a chemical reaction. Solvents can influence the solubility of reactants and catalysts, stabilize or destabilize transition states, and in some cases, directly participate in the reaction.

In the context of reactions involving this compound, polar aprotic solvents like THF or DMF might be expected to favor reactions involving polar intermediates or transition states. Nonpolar solvents such as toluene (B28343) or hexane (B92381) could be more suitable for reactions proceeding through nonpolar pathways.

The stereochemical outcome of a reaction is of paramount importance, especially in the synthesis of chiral molecules. For a prochiral substrate like this compound, the use of a chiral catalyst can induce enantioselectivity, leading to the preferential formation of one enantiomer over the other. The stereochemistry of the product provides valuable clues about the geometry of the key intermediates and transition states in the catalytic cycle. For example, the observation of a specific diastereomer in a cyclization reaction can help to deduce the preferred conformation of the substrate when it binds to the catalyst.

Influence of Ligand Design on Reactivity and Selectivity in Transition Metal Catalysis

Ligands play a crucial role in transition metal catalysis by modulating the steric and electronic properties of the metal center. digitellinc.com The careful design of ligands can lead to significant improvements in catalytic activity, selectivity, and stability. nih.govpitt.edu

For reactions involving this compound, the choice of ligand would be critical in controlling the outcome. For instance, in a cross-coupling reaction, bulky electron-rich phosphine (B1218219) ligands might promote the oxidative addition step and enhance the catalyst's activity. In contrast, for an asymmetric reaction, a chiral ligand with a well-defined geometry would be necessary to create a chiral environment around the metal center, thereby inducing enantioselectivity. digitellinc.com

The systematic variation of ligand properties, such as cone angle (a measure of steric bulk) and electronic parameters (e.g., the Tolman electronic parameter), allows for the fine-tuning of the catalyst's performance. A well-designed ligand can not only accelerate the desired reaction but also suppress unwanted side reactions, leading to a more efficient and selective chemical transformation. researchgate.net

Computational Chemistry and Theoretical Investigations of Benzyl Allyl Prop 2 Yn 1 Yl Carbamate Systems

Density Functional Theory (DFT) Studies on Reaction Mechanisms

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, enabling the detailed investigation of reaction mechanisms by modeling potential energy surfaces and electronic structures. mdpi.com For a molecule like Benzyl (B1604629) allyl(prop-2-yn-1-yl)carbamate, with its multiple reactive sites (the allyl and propargyl groups), DFT can elucidate the pathways of various transformations.

A critical aspect of understanding a chemical reaction is identifying the transition state (TS), which represents the highest energy point along the reaction coordinate. DFT calculations are instrumental in locating and characterizing these TS structures. For transformations involving Benzyl allyl(prop-2-yn-1-yl)carbamate, such as intramolecular cyclizations or reactions with external reagents, computational methods like those performed at the M06/6-31+G(d) or B3LYP/cc-pVQZ levels of theory can be employed to optimize the geometry of the transition states. cuny.edulongdom.orgmdpi.com

Following the successful location of a transition state, frequency calculations are performed to confirm it is a true first-order saddle point, characterized by a single imaginary frequency. nih.gov The energy difference between the reactants and the transition state defines the activation energy (Ea), a key determinant of the reaction rate. For example, in the iridium-catalyzed formation of allyl carbamates, DFT calculations were used to determine that the oxidative addition of cinnamyl chloride has a computed barrier of 15.1 kcal/mol. nih.govdoi.org Similar calculations for this compound would provide quantitative predictions of the feasibility of different reaction pathways.

Table 1: Hypothetical Activation Energies for Postulated Reactions of this compound This data is illustrative and based on typical values for similar organic reactions, as direct experimental or computational data for this specific compound is unavailable.

Reaction TypePostulated PathwayComputational MethodCalculated Activation Energy (kcal/mol)
Intramolecular Ene ReactionAllyl to Propargyl CyclizationB3LYP/6-311+G(d,p)25.8
Claisen Rearrangement longdom.orglongdom.org-Sigmatropic ShiftM06-2X/def2-TZVP32.1
Palladium-Catalyzed CyclizationIntramolecular CarbopalladationB3LYP/LANL2DZ18.5

By calculating the energies of reactants, intermediates, transition states, and products, a complete potential energy surface, or energy landscape, for a reaction can be constructed. This landscape provides a comprehensive view of the reaction mechanism. The step with the highest activation energy is identified as the rate-determining step (RDS). nih.gov

In a multi-step reaction involving this compound, each step would have its own transition state and associated energy barrier. For instance, in a catalyzed reaction, steps might include ligand exchange, oxidative addition, migratory insertion, and reductive elimination. Computational studies on related palladium-catalyzed reactions have shown how different pathways can have varying energetic spans, ultimately determining the product distribution. mdpi.comnih.gov By mapping the energy landscape, chemists can understand why certain products are favored and how reaction conditions might be modified to favor a desired outcome.

Conformational Analysis and Spectroscopic Property Prediction

The three-dimensional structure and flexibility of this compound are crucial to its reactivity. The molecule can exist in various conformations due to the rotation around its single bonds. Conformational analysis, typically performed using DFT or other quantum mechanical methods, can identify the lowest energy (most stable) conformers and the energy barriers between them. cuny.edu In studies of lithium carbamates, different conformational isomers were identified based on the coordination of the lithium atom to either oxygen and nitrogen or to both oxygen atoms. longdom.org

Once the equilibrium geometry of the most stable conformer is determined, computational methods can predict various spectroscopic properties. Vibrational frequencies calculated from DFT can be compared with experimental infrared (IR) spectra to confirm the structure. scirp.org Nuclear Magnetic Resonance (NMR) chemical shifts can also be calculated to aid in the structural elucidation of reaction products.

Table 2: Predicted Spectroscopic Data for the Most Stable Conformer of this compound This data is illustrative and based on computational predictions for analogous functional groups.

Spectroscopic DataPredicted Value
IR Frequencies (cm⁻¹)
C≡C-H stretch~3300
C=O stretch (carbamate)~1700
C=C stretch (allyl)~1645
¹³C NMR Chemical Shifts (ppm)
C=O (carbamate)~155
Benzyl CH₂~68
Allyl CH₂~48
Propargyl CH₂~36

Electronic Structure Analysis of the Carbamate (B1207046) Functionality and its Substituents

The electronic structure of the carbamate group and its substituents (benzyl, allyl, and propargyl) governs the molecule's reactivity. DFT calculations provide insights into the distribution of electron density, molecular orbitals, and electrostatic potential. mdpi.com

Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) is particularly important. The HOMO energy is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of chemical reactivity and stability. nih.gov For this compound, the HOMO is likely to be localized on the electron-rich allyl or propargyl pi systems, while the LUMO may be centered on the carbamate carbonyl group.

Natural Bond Orbital (NBO) analysis can also be performed to understand charge distribution and delocalization effects within the molecule, providing a more detailed picture of the electronic interactions between the carbamate core and its diverse substituents.

Theoretical Insights into Regioselectivity and Stereoselectivity of Carbamate Transformations

Many reactions of this compound could potentially yield multiple regioisomeric or stereoisomeric products. For example, addition reactions to the allyl or propargyl groups can occur at different positions. Computational studies are invaluable for predicting and explaining the selectivity of such transformations.

By comparing the activation energies for the transition states leading to different isomers, the favored reaction pathway can be determined. For instance, in a study on the iridium-catalyzed formation of allyl carbamates, the theoretical ratio of products formed by nucleophilic attack at the benzylic versus the terminal carbon was predicted to be approximately 94:6, which was in good agreement with the experimentally observed 90:10 ratio. nih.gov This demonstrates the predictive power of DFT in understanding regioselectivity. Similarly, the stereochemical outcome of reactions involving chiral centers can be predicted by comparing the energies of diastereomeric transition states.

Bonding Analysis and Orbital Interactions Guiding Reactivity

A deeper understanding of reactivity can be gained by analyzing the bonding and orbital interactions within the molecule. Methods such as the Quantum Theory of Atoms in Molecules (QTAIM) or analysis of frontier molecular orbitals can reveal the nature of chemical bonds and the key orbital interactions that control reaction pathways.

For instance, in a potential pericyclic reaction of this compound, the symmetry and overlap of the frontier orbitals of the interacting allyl and propargyl fragments would determine whether the reaction is thermally or photochemically allowed, according to the Woodward-Hoffmann rules. In nucleophilic or electrophilic attacks, the shapes and energies of the HOMO and LUMO will dictate the preferred sites of reaction. Computational studies on related allyl systems have shown that attractive interactions between the nucleophile's oxygen and the allyl's benzylic carbon, as well as repulsive interactions with other atoms, can be visualized and quantified to explain the observed reactivity. doi.org

Advanced Methodologies for Structural Analysis and Mechanistic Probing in Carbamate Research

Application of Advanced Nuclear Magnetic Resonance Spectroscopy for Complex Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For a molecule with the complexity of Benzyl (B1604629) allyl(prop-2-yn-1-yl)carbamate, which contains multiple distinct proton and carbon environments, advanced 2D NMR techniques are essential for unambiguous signal assignment.

¹H NMR Spectroscopy: A standard one-dimensional proton NMR spectrum would provide initial information, such as the integration of signals corresponding to the different functional groups. However, signal overlap, particularly in the aliphatic region, would necessitate further analysis.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum would reveal the number of unique carbon environments. The carbonyl carbon of the carbamate (B1207046) group would be readily identifiable by its characteristic downfield chemical shift.

2D NMR Techniques:

COSY (Correlation Spectroscopy): This experiment would establish proton-proton coupling networks. For instance, it would clearly show the correlations between the vinyl protons of the allyl group and the adjacent methylene (B1212753) protons. Similarly, the coupling between the protons of the benzyl group's aromatic ring would be evident.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would be crucial for assigning the chemical shifts of the methylene carbons of the benzyl, allyl, and propargyl groups to their corresponding protons.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals long-range (2-3 bond) correlations between protons and carbons. For example, correlations would be expected between the methylene protons of the benzyl group and the carbamate carbonyl carbon, as well as between the methylene protons of the allyl and propargyl groups and the same carbonyl carbon, confirming the connectivity around the nitrogen atom.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique can provide information about the spatial proximity of protons, which is valuable for conformational analysis. For instance, NOE correlations might be observed between the benzyl protons and the allyl or propargyl protons, depending on the preferred conformation of the molecule.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Benzyl allyl(prop-2-yn-1-yl)carbamate

GroupAtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)Key COSY CorrelationsKey HMBC Correlations
BenzylCH₂~5.1~67-C=O, Ar-C
BenzylAromatic CH~7.3~128CH-CHCH₂, Ar-C
Allyl=CH₂~5.2~118=CHCH₂, C=O
Allyl=CH~5.9~134=CH₂CH₂, C=O
AllylCH₂~4.0~50=CHC=O, =CH, =CH₂
Propargyl≡CH~2.3~72-CH₂, C≡C
PropargylC≡-~78-CH₂, ≡CH
PropargylCH₂~4.2~38-C=O, C≡, ≡CH
CarbamateC=O-~156-Benzyl-CH₂, Allyl-CH₂, Propargyl-CH₂

Mass Spectrometry Techniques for Reaction Monitoring and Intermediate Characterization

Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. In the context of this compound, MS can be used for both qualitative and quantitative purposes.

Molecular Ion Peak: High-resolution mass spectrometry (HRMS) would be used to determine the exact mass of the molecule, allowing for the confirmation of its elemental composition (C₁₄H₁₅NO₂).

Fragmentation Pattern: Electron ionization (EI) or electrospray ionization (ESI) followed by tandem mass spectrometry (MS/MS) would induce fragmentation of the molecule. The analysis of the fragment ions can provide valuable structural information. Key expected fragmentation pathways include:

Loss of the benzyl group (C₇H₇•), leading to a prominent peak at m/z 91.

Cleavage of the C-O bond of the carbamate, resulting in the formation of a benzyloxycarbonyl cation or related fragments.

Loss of the allyl or propargyl groups.

McLafferty rearrangement is unlikely due to the absence of a γ-hydrogen.

Reaction Monitoring: Techniques like Direct Analysis in Real Time (DART) or Atmospheric Solids Analysis Probe (ASAP) coupled with a mass spectrometer could be employed for the rapid monitoring of the synthesis of this compound. This would allow for the real-time tracking of reactants, intermediates, and the final product, enabling optimization of reaction conditions.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation for this compound

m/zProposed FragmentFragmentation Pathway
229[M]⁺Molecular Ion
138[M - C₇H₇]⁺Loss of benzyl radical
108[C₇H₈O]⁺Rearrangement and loss of C₄H₅NCO
91[C₇H₇]⁺Tropylium ion from benzyl group
41[C₃H₅]⁺Allyl cation
39[C₃H₃]⁺Propargyl cation

Vibrational Spectroscopy (IR, Raman) for In Situ Reaction Analysis and Functional Group Monitoring

Vibrational spectroscopy, including infrared (IR) and Raman spectroscopy, provides information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared Spectroscopy: The IR spectrum of this compound would be dominated by a strong absorption band corresponding to the C=O stretch of the carbamate group, typically appearing around 1700 cm⁻¹. Other key absorbances would include:

C-H stretching vibrations of the aromatic, vinylic, and acetylenic protons.

The C≡C stretch of the propargyl group, which is a sharp, weak band around 2100-2200 cm⁻¹.

The C=C stretch of the allyl group around 1640 cm⁻¹.

C-N and C-O stretching vibrations.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C≡C and C=C stretching vibrations, which are often weak in the IR spectrum, would be expected to give strong signals in the Raman spectrum due to the change in polarizability during these vibrations. The aromatic ring vibrations would also be prominent.

In Situ Reaction Monitoring: Both IR and Raman spectroscopy can be used for in situ monitoring of the synthesis of the target carbamate. For example, using an attenuated total reflectance (ATR) IR probe or a Raman probe immersed in the reaction mixture, the disappearance of reactant absorptions (e.g., the N-H stretch of a precursor amine) and the appearance of the characteristic carbamate C=O stretch could be monitored in real-time. This allows for the determination of reaction kinetics and endpoints without the need for sampling.

Interactive Data Table: Key Vibrational Frequencies for this compound

Functional GroupVibrational ModeExpected IR Frequency (cm⁻¹)Expected Raman Shift (cm⁻¹)
C=O (Carbamate)Stretch1710-1690 (Strong)1710-1690 (Weak)
C-H (Aromatic)Stretch3100-3000 (Medium)3100-3000 (Strong)
C=C (Allyl)Stretch1650-1630 (Medium)1650-1630 (Strong)
C≡C (Propargyl)Stretch2140-2100 (Weak)2140-2100 (Strong)
≡C-H (Propargyl)Stretch~3300 (Sharp, Medium)~3300 (Medium)
C-OStretch1250-1200 (Strong)1250-1200 (Weak)
C-NStretch1150-1050 (Medium)1150-1050 (Medium)

X-ray Crystallography for Precise Molecular Architecture Determination of Derivatives

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. While obtaining a single crystal of this compound itself might be challenging, the synthesis of a suitable crystalline derivative could provide invaluable structural information.

Derivative Synthesis: To facilitate crystallization, a derivative could be synthesized. For example, the terminal alkyne of the propargyl group could be reacted with a metal complex or undergo a click reaction with an azide (B81097) to introduce a moiety that promotes crystal packing.

Structural Information: A successful crystal structure determination would provide precise bond lengths, bond angles, and torsion angles. This would allow for:

Detailed analysis of the conformation of the flexible allyl, propargyl, and benzyl groups.

Investigation of intermolecular interactions, such as hydrogen bonding (if applicable in a derivative) and π-stacking of the benzyl rings, which govern the crystal packing.

The planarity of the carbamate group could be accurately assessed.

This level of structural detail is crucial for understanding the molecule's physical properties and its potential interactions with other molecules, for example, in a biological or materials science context.

Chromatographic and Separation Techniques for Reaction Mixture Analysis and Purification

Chromatographic techniques are essential for the analysis of reaction mixtures and for the purification of the final product. The choice of technique depends on the polarity of the compound and the nature of the impurities.

Thin-Layer Chromatography (TLC): TLC would be used for rapid qualitative monitoring of the reaction progress and for determining the appropriate solvent system for column chromatography. The compound would be visualized under UV light due to the presence of the benzyl group.

Column Chromatography: For purification on a preparative scale, flash column chromatography using silica (B1680970) gel would be the method of choice. A solvent gradient, likely a mixture of a non-polar solvent like hexane (B92381) and a more polar solvent like ethyl acetate, would be used to elute the product, separating it from unreacted starting materials and byproducts.

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for both analytical and preparative separations.

Analytical HPLC: A reversed-phase HPLC method, using a C18 column and a mobile phase of acetonitrile (B52724) and water, could be developed to assess the purity of the final product with high resolution. A UV detector would be suitable for detection.

Preparative HPLC: If very high purity is required, preparative HPLC could be employed for the final purification step.

Gas Chromatography (GC): Given the relatively low volatility and potential for thermal degradation of carbamates, GC analysis might be challenging. However, if the compound is sufficiently thermally stable, GC coupled with a mass spectrometer (GC-MS) could provide excellent separation and identification of volatile impurities. Derivatization might be necessary to improve volatility and thermal stability.

Interactive Data Table: Chromatographic Methods for this compound

TechniqueStationary PhaseMobile Phase/EluentDetection MethodApplication
TLCSilica GelHexane/Ethyl AcetateUV (254 nm)Reaction Monitoring, Solvent System Optimization
Column ChromatographySilica GelHexane/Ethyl Acetate GradientUV, TLCPreparative Purification
Analytical HPLCC18Acetonitrile/Water GradientUV (e.g., 254 nm)Purity Assessment, Quantitative Analysis
Preparative HPLCC18Acetonitrile/Water GradientUVHigh-Purity Purification
GC-MS (if stable)e.g., DB-5HeliumMass SpectrometryAnalysis of Volatile Impurities

Future Research Directions and Synthetic Horizons for Benzyl Allyl Prop 2 Yn 1 Yl Carbamate Chemistry

Development of Novel Catalytic Systems for Sustainable Synthesis

The development of eco-friendly and efficient methods for synthesizing Benzyl (B1604629) allyl(prop-2-yn-1-yl)carbamate is a primary research goal. Future investigations will likely focus on catalytic systems that minimize waste and energy consumption.

Potential Catalytic Approaches:

Transition Metal Catalysis: The use of transition metals such as palladium and iridium could offer highly selective and efficient routes to this carbamate (B1207046). mdpi.comnih.govacs.org For instance, palladium-catalyzed reactions are known to be effective in carbamate synthesis. mdpi.comdntb.gov.ua The development of novel ligands could further enhance the catalytic activity and selectivity of these systems.

Biocatalysis: Enzymatic approaches could provide a green alternative to traditional chemical synthesis. Lipases and other hydrolases could be engineered to catalyze the formation of the carbamate bond under mild reaction conditions.

Organocatalysis: The use of small organic molecules as catalysts presents another avenue for sustainable synthesis. Organocatalysts are often less toxic and more stable than their metal-based counterparts.

A comparative analysis of potential catalytic systems is presented in the table below:

Catalytic SystemPotential AdvantagesPotential Challenges
Transition Metal Catalysis High efficiency and selectivity.Metal contamination of the product, cost of precious metals.
Biocatalysis High specificity, mild reaction conditions, environmentally friendly.Enzyme stability, substrate scope limitations.
Organocatalysis Low toxicity, stability, and cost-effectiveness.Lower catalytic activity compared to metal catalysts.

Exploration of Unprecedented Reactivity Modes

The allyl and propargyl moieties in Benzyl allyl(prop-2-yn-1-yl)carbamate offer a rich playground for exploring novel reactivity. The carbamate group itself can influence the reactivity of these functional groups, potentially leading to new chemical transformations. ukzn.ac.za

Areas for Exploration:

Intramolecular Cyclizations: The proximity of the allyl and propargyl groups could facilitate intramolecular cyclization reactions, leading to the formation of novel heterocyclic compounds. These reactions could be triggered by various catalysts or reaction conditions.

Multi-component Reactions: Designing one-pot reactions involving this compound and other reactants could lead to the rapid assembly of complex molecular architectures.

Controlled Radical Polymerization: The allyl group could be utilized in radical-mediated processes, opening up possibilities for controlled polymer synthesis.

Integration into Flow Chemistry and Automated Synthesis Platforms

The integration of the synthesis of this compound and its derivatives into continuous flow systems and automated platforms could offer significant advantages in terms of efficiency, safety, and scalability.

Benefits of Flow Chemistry:

Enhanced Safety: Flow reactors can handle hazardous reagents and reactions more safely due to the small reaction volumes.

Improved Efficiency: Precise control over reaction parameters such as temperature, pressure, and reaction time can lead to higher yields and purities.

Scalability: Scaling up production is more straightforward in flow systems compared to traditional batch processes.

Application in Polymer Science and Materials Chemistry as Functional Monomers or Precursors

The unique combination of functional groups in this compound makes it an attractive building block for new polymers and materials.

Potential Applications:

Functional Monomers: The allyl and propargyl groups can participate in various polymerization reactions, leading to polymers with tailored properties. The carbamate group can introduce specific functionalities and influence the polymer's physical and chemical characteristics.

Cross-linking Agents: The dual functionality of the molecule could be exploited in the development of advanced cross-linking agents for creating robust polymer networks.

Surface Modification: The reactivity of the terminal alkyne could be used to functionalize surfaces through "click" chemistry, enabling the creation of materials with specific surface properties.

Computational Design of Next-Generation Carbamate Transformations

Computational chemistry and theoretical modeling will be instrumental in guiding the future development of this compound chemistry. longdom.org

Role of Computational Studies:

Mechanism Elucidation: Density Functional Theory (DFT) and other computational methods can be used to investigate the mechanisms of reactions involving this carbamate, providing insights into transition states and reaction pathways. mdpi.comdntb.gov.ua

Catalyst Design: Computational screening can accelerate the discovery of new and improved catalysts for the synthesis and transformation of this compound.

Predicting Reactivity: Theoretical calculations can help predict the reactivity of the molecule towards different reagents and under various conditions, guiding experimental design. nih.govacs.org

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl allyl(prop-2-yn-1-yl)carbamate, and how are reaction conditions optimized?

  • Methodological Answer : The synthesis typically involves coupling benzyl chloroformate with an allyl propargyl amine derivative under anhydrous conditions. Triethylamine is used as a base to neutralize HCl byproducts, and the reaction is monitored via TLC or HPLC to ensure completion. Solvent choice (e.g., dichloromethane or THF) and temperature control (0–25°C) are critical to minimize side reactions like hydrolysis of the carbamate group .
  • Key Parameters :

  • Catalyst : Triethylamine (1.2–1.5 equivalents).
  • Solvent : Anhydrous dichloromethane.
  • Reaction Time : 4–6 hours at room temperature.

Q. How is the compound characterized to confirm its identity and purity in academic research?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to verify structural integrity, with characteristic peaks for the benzyl group (δ 7.2–7.4 ppm, aromatic protons) and propargyl moiety (δ 2.0–2.2 ppm, terminal alkyne protons). Mass spectrometry (MS) confirms molecular weight (e.g., [M+H]+ ion at m/z 260). Purity is assessed via high-performance liquid chromatography (HPLC) with ≥95% threshold for further studies .

Q. What are the stability considerations for storing this compound?

  • Methodological Answer : The compound is moisture-sensitive due to the carbamate group. Storage under inert gas (argon or nitrogen) at –20°C in amber vials is recommended to prevent degradation. Stability tests using accelerated thermal gravimetric analysis (TGA) can predict shelf life under varying conditions .

Advanced Research Questions

Q. How can SHELXL be employed to refine the crystal structure of this compound, and what challenges arise during refinement?

  • Methodological Answer : Single-crystal X-ray diffraction data are processed using SHELXL for refinement. Key steps include:

  • Data Integration : Correcting for absorption and extinction effects.
  • Hydrogen Placement : Riding models for non-polar H atoms; anisotropic displacement parameters for heavy atoms.
  • Validation : R-factor convergence (<5%) and analysis of residual electron density maps to resolve disorder in the allyl/propargyl moieties .
    • Common Challenges : Propargyl group disorder due to rotational flexibility, resolved by constraining geometry or using twin refinement in SHELXL .

Q. What strategies resolve contradictions in crystallographic data, such as thermal motion vs. structural disorder?

  • Methodological Answer : Contradictions are addressed by:

  • Twinned Refinement : For overlapping diffraction patterns, SHELXL’s twin law matrix is applied.
  • Dynamic Scanning : Variable-temperature crystallography (100–300 K) to distinguish thermal motion from static disorder.
  • Complementary Techniques : Pairing X-ray data with solid-state NMR or DFT calculations to validate electron density maps .

Q. How does the propargyl group enable bioconjugation or click chemistry applications in drug delivery systems?

  • Methodological Answer : The propargyl group participates in copper-catalyzed azide-alkyne cycloaddition (CuAAC) for site-specific bioconjugation. For example:

  • Protocol : React with azide-functionalized peptides (1:1.2 molar ratio) using CuSO₄/sodium ascorbate in DMSO:H₂O (3:1) at 37°C for 12 hours.
  • Validation : LC-MS confirms triazole product formation. Applications include targeted drug delivery and probe labeling .

Q. What computational methods predict the compound’s reactivity in nucleophilic or electrophilic environments?

  • Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic (carbamate oxygen) or electrophilic (propargyl terminus) attacks. Solvent effects are incorporated using the Polarizable Continuum Model (PCM) .

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